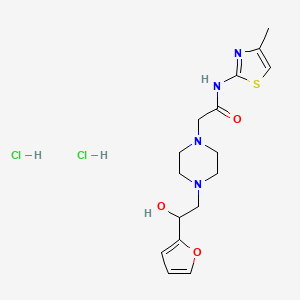
2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptor Antagonism and Molecular Modeling Compounds such as 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These compounds, especially those with a methoxy group in the 4-position of the phenyl ring and specific N-acetyl or propionyl substitutions, have shown increased binding affinity and selectivity for adenosine A3 receptors. The most potent A3 antagonist among these, exhibiting significant antagonistic property in functional assays of cAMP biosynthesis, underlines the potential therapeutic applications in modulating adenosine receptor activities. Molecular modeling and receptor docking experiments have provided insights into the binding mechanisms, emphasizing the compound's relevance in designing receptor-specific drugs (Jung et al., 2004).
Hybrid Molecule Synthesis for Anticancer Properties The pharmacophore hybridization approach, integrating 1,3,4-thiadiazole with dichloroacetic acid moieties, has been explored for designing drug-like small molecules with potential anticancer properties. A novel synthesis method for such hybrid molecules, starting from 5-amino-1,3,4-thiadiazole-2-thiol, involves stepwise alkylation and acylation leading to the formation of compounds with promising anticancer activity. This research suggests the utility of thiadiazole derivatives in creating effective anticancer agents, demonstrating the compound's relevance in drug discovery and development (Yushyn et al., 2022).
Green Synthesis of Azo Disperse Dyes Intermediates In the context of sustainable chemical processes, the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, a related compound, has been achieved through hydrogenation using a novel Pd/C catalyst. This method highlights an environmentally friendly approach to producing intermediates for azo disperse dyes, underlining the importance of such compounds in industrial applications. The reduction in hydrolyzation of both reactant and product, along with high selectivity, showcases the efficiency of this method in synthesizing key chemical intermediates (Zhang, 2008).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets via hydrogen bonding or other intermolecular interactions .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of azo dyes and dithiocarbamate , suggesting that it might influence related biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
2-methoxy-N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-23(15-8-10-16(26-3)11-9-15)19-22-21-18(27-19)13-4-6-14(7-5-13)20-17(24)12-25-2/h4-11H,12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGGFJZZBGQZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)
![4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772221.png)




![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)




![3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772235.png)
![N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2772240.png)